2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a methoxyphenethyl group at position 2 and a 3-methoxyphenyl substituent at position 5. The triazolopyrimidine core is a bicyclic heterocyclic system known for its pharmacological versatility, including applications in anticancer, antimicrobial, and central nervous system (CNS) therapeutics .
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
7-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H20N4O2/c1-26-17-9-6-15(7-10-17)8-11-20-23-21-22-13-12-19(25(21)24-20)16-4-3-5-18(14-16)27-2/h3-7,9-10,12-14H,8,11H2,1-2H3 |
InChI Key |
LXCOETCFSTXVSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One efficient methodology involves a one-pot catalyst-free procedure at room temperature. This method utilizes dibenzoylacetylene and triazole derivatives to produce the desired compound with excellent yields . Another approach involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process, which uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a basis for scalable production. The one-pot catalyst-free procedure is particularly advantageous for industrial applications due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazolopyrimidine core.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazolopyrimidines.
Scientific Research Applications
2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer research, it inhibits tubulin polymerization, which is crucial for cell division. This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind to the colchicine binding site on tubulin, preventing microtubule assembly.
Comparison with Similar Compounds
Table 2: Pharmacological Profiles of Selected Triazolopyrimidines
Key Observations:
- Anti-tubercular vs. Anticancer : While Compound 61 targets tuberculosis, the target compound’s methoxy groups may redirect activity toward CNS or cancer targets, as seen in microtubule-targeting analogs (e.g., Compound 53) .
- Vasodilation : The B series highlights the importance of substituent bulk and hydrophobicity, which the target compound’s methoxy groups lack, likely limiting vasodilator effects .
Physicochemical and Pharmacokinetic Comparisons
Table 3: Physicochemical Properties
Key Observations:
- Lipophilicity : The target compound’s logP (~3.5) balances brain penetration and solubility, comparable to anticonvulsant analogs (e.g., 5j) .
Biological Activity
The compound 2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is with a molecular weight of approximately 350.42 g/mol. The presence of methoxy groups on the phenyl rings enhances its solubility and may influence its biological interactions.
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit diverse mechanisms of action:
- Anticancer Activity : Triazolo-pyrimidines have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and apoptosis. For instance, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .
- Inhibition of Enzymatic Activity : Certain triazolo-pyrimidines act as inhibitors of key enzymes involved in cancer progression and other diseases .
Biological Activity Data
The following table summarizes the biological activities reported for 2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine and related compounds:
| Compound | Activity | IC50 (μM) | Cell Lines Tested |
|---|---|---|---|
| 2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine | Anticancer | TBD | MCF-7, HCT-116 |
| 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | Cytotoxic | 3.91 | MCF-7 |
| Compound H12 (similar structure) | Antiproliferative | 9.47 (MGC-803) | MGC-803 |
Case Studies
- Antiproliferative Studies : A study evaluated the antiproliferative effects of various triazolo-pyrimidine derivatives against human cancer cell lines such as MGC-803 and HCT-116. Compound H12 showed significant activity with IC50 values lower than traditional chemotherapeutics like 5-FU . This indicates a potential for developing more effective anticancer agents based on this scaffold.
- Mechanistic Insights : Further investigation into the signaling pathways revealed that some derivatives could inhibit the ERK signaling pathway. This inhibition was linked to reduced phosphorylation levels of critical proteins involved in cell survival and proliferation . Such findings suggest that these compounds could be valuable in targeting specific cancer pathways.
Q & A
Q. What are the established synthetic routes for 2-(4-Methoxyphenethyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves multi-component reactions, such as one-pot protocols using aromatic aldehydes, aminotriazoles, and β-ketoesters. For example, a three-component reaction with 5-amino-1-phenyl-1H-1,2,4-triazole, substituted aldehydes, and ethyl acetoacetate in ethanol/water (1:1 v/v) catalyzed by APTS (3-Aminopropyltriethoxysilane) yields triazolopyrimidine derivatives . Alternative methods include nucleophilic C–H functionalization using Grignard reagents for introducing substituents at the C-5 and C-7 positions . Reaction optimization focuses on solvent choice (e.g., DMF or acetic acid for cyclization) and catalyst selection (e.g., TMDP for higher efficiency, despite toxicity concerns) . Yield improvements (70–85%) are achieved via controlled heating (80–100°C) and inert atmospheres to prevent side reactions.
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C, 400 MHz) to confirm substituent positions and purity. For example, methoxy groups exhibit distinct singlet peaks near δ 3.8–4.0 ppm .
- X-ray crystallography to resolve molecular geometry, as demonstrated for related triazolopyrimidines (e.g., C–N bond lengths of ~1.34 Å in the triazole ring) .
- HPLC-MS (reverse-phase C18 columns, acetonitrile/water gradients) to assess purity (>95%) and detect byproducts .
- Elemental analysis (microanalysis) for empirical formula validation .
Q. How are preliminary biological activities of this compound evaluated in academic research?
Initial screening involves:
- Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits, with IC₅₀ values calculated via dose-response curves (0.1–100 µM) .
- Antiproliferative assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, A549), typically showing activity in the low micromolar range (IC₅₀: 2–10 µM) .
- Molecular docking (AutoDock Vina) to predict binding modes with target proteins, such as kinase ATP-binding pockets .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what are the trade-offs between catalyst systems?
Optimization strategies include:
- Solvent selection : Ethanol/water mixtures (1:1 v/v) enhance solubility of polar intermediates, while DMF improves cyclization efficiency at elevated temperatures .
- Catalyst comparison : TMDP offers higher yields (85%) than piperidine (70%) but requires stringent safety protocols due to toxicity. Heterogeneous catalysts (e.g., silica-supported APTS) enable recyclability, reducing costs .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining yields >80% .
Q. What methodologies are employed to elucidate structure-activity relationships (SAR) for substituted triazolopyrimidines?
SAR studies utilize:
- Analog synthesis : Systematic variation of substituents (e.g., replacing 4-methoxyphenethyl with pyridinyl groups) to assess impacts on bioactivity .
- Free-Wilson analysis : Quantifies contributions of specific substituents to kinase inhibition potency. For example, the 3-methoxyphenyl group enhances hydrophobic interactions with kinase pockets .
- 3D-QSAR modeling (CoMFA/CoMSIA): Identifies steric/electronic requirements for activity, guiding rational design .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Resolution involves:
- Assay standardization : Uniform cell lines (e.g., ATCC-certified HeLa), serum-free media, and controlled incubation conditions (37°C, 5% CO₂) to minimize variability .
- Orthogonal validation : Combining enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
- Meta-analysis : Cross-referencing data from public databases (ChEMBL, PubChem) to identify outliers and consensus trends .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
